![molecular formula C7H9BN2O4 B13692143 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid typically involves the halogen-metal exchange followed by borylation. . The reaction conditions often involve the use of organolithium or Grignard reagents, which facilitate the exchange and subsequent borylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, making it suitable for a wide range of substrates.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and atmospheric pressure.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex that facilitates the coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methoxycarbonyl and amino groups offer additional sites for functionalization, making it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C7H9BN2O4 |
|---|---|
Poids moléculaire |
195.97 g/mol |
Nom IUPAC |
[2-(methoxycarbonylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-4-5(8(12)13)2-3-9-6/h2-4,12-13H,1H3,(H,9,10,11) |
Clé InChI |
HRAHSHBSDCCHEO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)NC(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


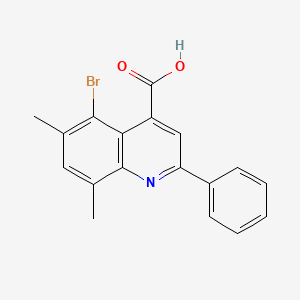

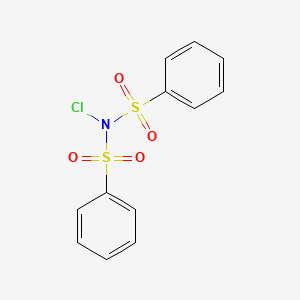


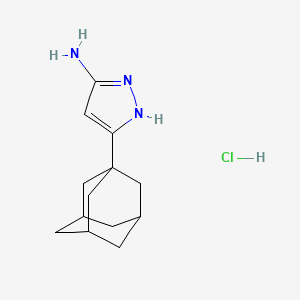

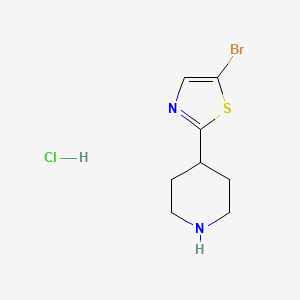
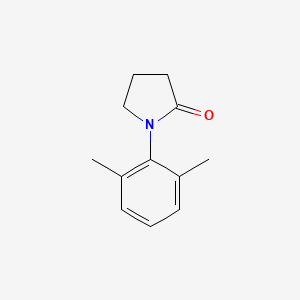

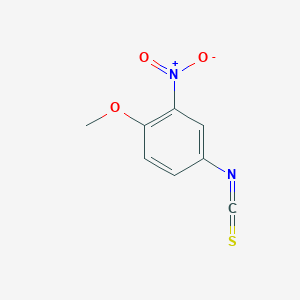
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)


